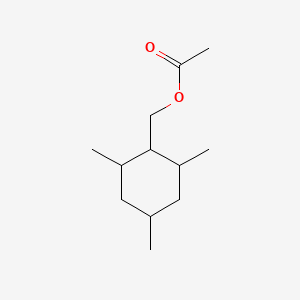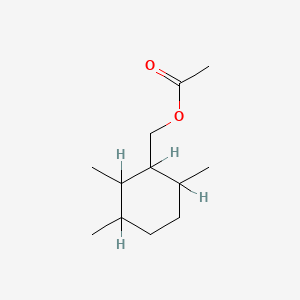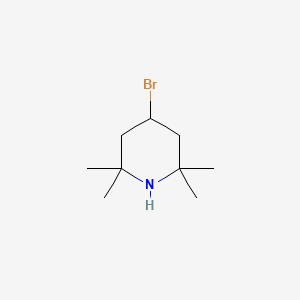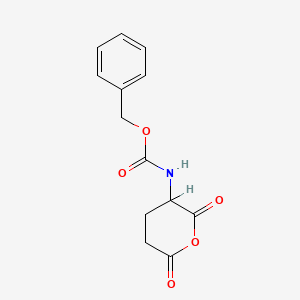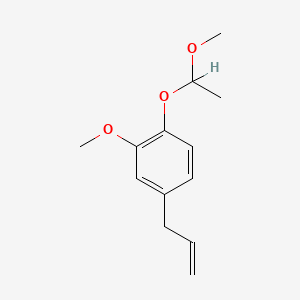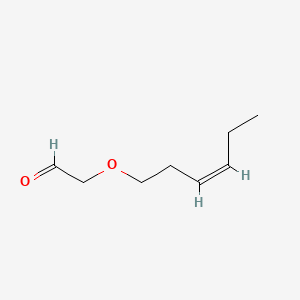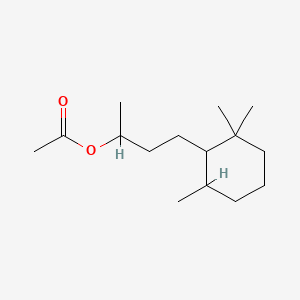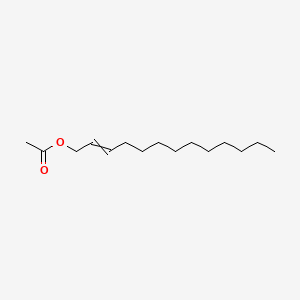
Dihexadecyl 3,3'-thiobispropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3,3’-thiobis-, dihexadecyl ester is an organic compound with the molecular formula C38H74O4S. It is a type of thioester, which is characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3,3’-thiobis-, dihexadecyl ester typically involves the esterification of 3,3’-thiodipropionic acid with hexadecanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent and high yield of the ester. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3,3’-thiobis-, dihexadecyl ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioester linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hexadecanol and 3,3’-thiodipropanol.
Substitution: Various substituted thioesters depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 3,3’-thiobis-, dihexadecyl ester has several scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound is studied for its potential role in protecting biological systems from oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to oxidative stress.
Industry: It is used as a stabilizer in the production of plastics and rubber to enhance their durability and lifespan.
Mechanism of Action
The antioxidant properties of propanoic acid, 3,3’-thiobis-, dihexadecyl ester are attributed to its ability to scavenge free radicals. The sulfur atom in the thioester linkage can donate electrons to neutralize free radicals, thereby preventing oxidative damage. This mechanism involves the formation of a stable radical intermediate, which is less reactive and less likely to cause damage to biological or polymeric systems.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 3,3’-thiobis-, didodecyl ester: Similar structure but with shorter alkyl chains.
Propanoic acid, 3,3’-thiobis-, dimethyl ester: Contains methyl groups instead of hexadecyl groups.
Thiodipropionic acid: The parent compound without esterification.
Uniqueness
Propanoic acid, 3,3’-thiobis-, dihexadecyl ester is unique due to its long alkyl chains, which enhance its hydrophobicity and make it more effective as an antioxidant in non-polar environments. This property makes it particularly useful in the stabilization of polymers and other hydrophobic materials.
Properties
CAS No. |
3287-12-5 |
|---|---|
Molecular Formula |
C38H74O4S |
Molecular Weight |
627.1 g/mol |
IUPAC Name |
hexadecyl 3-(3-hexadecoxy-3-oxopropyl)sulfanylpropanoate |
InChI |
InChI=1S/C38H74O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-37(39)31-35-43-36-32-38(40)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
InChI Key |
IXDBUVCZCLQKJF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCCCC |
Key on ui other cas no. |
3287-12-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-pentyl-, (trans,trans)-](/img/structure/B1619668.png)


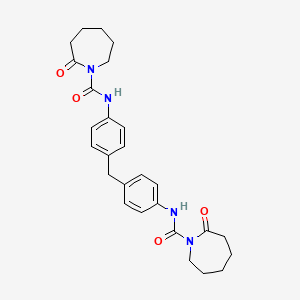
![Dimethyl 2-[[2-[(2-methoxyphenyl)amino]-2-oxo-1-(1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-YL)ethyl]azo]terephthalate](/img/structure/B1619675.png)
